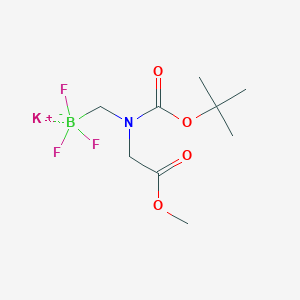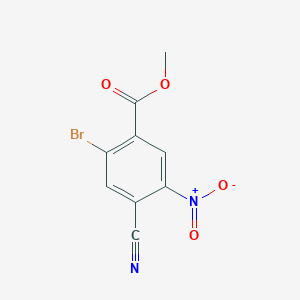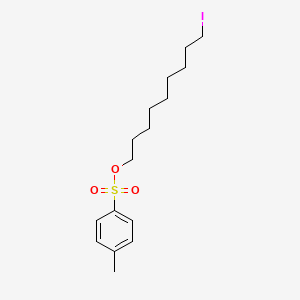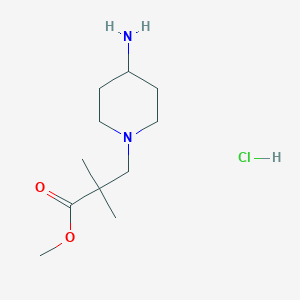
Potassium ((tert-butoxycarbonyl(2-methoxy-2-oxoethyl)amino)methyl)trifluoroborate
Overview
Description
Potassium ((tert-butoxycarbonyl(2-methoxy-2-oxoethyl)amino)methyl)trifluoroborate is a chemical compound with the molecular formula C9H16BF3KNO4 . It appears as a white to almost white powder or crystal . The compound is slightly soluble in water .
Molecular Structure Analysis
The InChI code for the compound is 1S/C6H12BF3NO2.K/c1-6(2,3)13-5(12)11-4-7(8,9)10;/h4H2,1-3H3,(H,11,12);/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.13 . It has a melting point of 181 °C . As mentioned earlier, it is slightly soluble in water .Scientific Research Applications
Potassium ((tert-butoxycarbonyl(2-methoxy-2-oxoethyl)amino)methyl)trifluoroborate: , also known as potassium;trifluoro-[[(2-methoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide, is a compound with potential applications in various fields of scientific research. Below is a comprehensive analysis focusing on six unique applications:
Organic Synthesis
This compound can be used as a coupling partner in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Radical Precursor
It serves as a radical precursor under oxidative conditions to generate carbon-centered radicals, which are essential intermediates in many organic reactions .
Functional Group Compatibility
Due to its stability, it is compatible with a wide range of functional groups and can withstand harsh reaction conditions, making it versatile for various chemical transformations .
Nucleophilic Boron Reagent
As a nucleophilic boron reagent, it can be used for Rh-catalyzed addition reactions and other nucleophilic substitution reactions .
Stability Advantage
Potassium trifluoroborate salts, including this compound, are preferred over boronic acids or boronate esters due to their ease of use and long-term stability against air and moisture .
Synthesis of Optical Active Compounds
It can be implemented in the synthesis of optically active α-amino acids, which are valuable in the production of peptides and pharmaceuticals .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 , which are involved in osteoarthritis therapy.
Biochemical Pathways
Given its potential use in osteoarthritis therapy , it may be involved in pathways related to inflammation and cartilage degradation.
Result of Action
Similar compounds have been used in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 , suggesting that it may have a role in inhibiting these enzymes, thereby reducing cartilage degradation in osteoarthritis.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Potassium ((tert-butoxycarbonyl(2-methoxy-2-oxoethyl)amino)methyl)trifluoroborate . .
properties
IUPAC Name |
potassium;trifluoro-[[(2-methoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BF3NO4.K/c1-9(2,3)18-8(16)14(5-7(15)17-4)6-10(11,12)13;/h5-6H2,1-4H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMSGCHJBWPABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN(CC(=O)OC)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BF3KNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium ((tert-butoxycarbonyl(2-methoxy-2-oxoethyl)amino)methyl)trifluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Pentanone, 5-(3R)-1,2-dithiolan-3-yl-1-[4-(2-hydroxyethyl)-1-piperazinyl]-](/img/structure/B1414232.png)
![2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)-](/img/structure/B1414234.png)


![methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate](/img/structure/B1414238.png)
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B1414239.png)
![3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride](/img/structure/B1414242.png)
